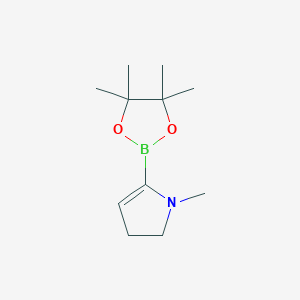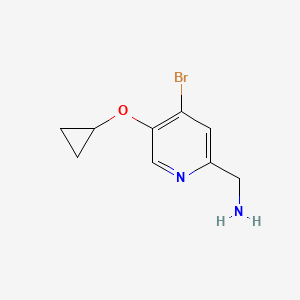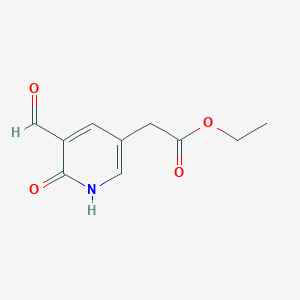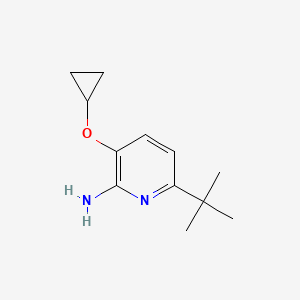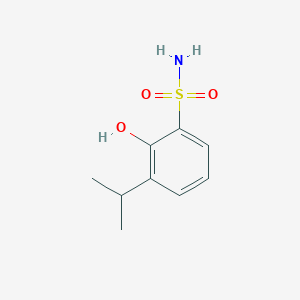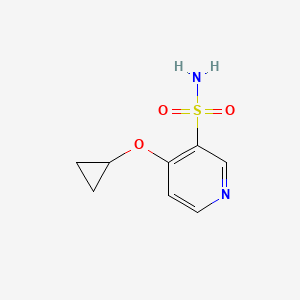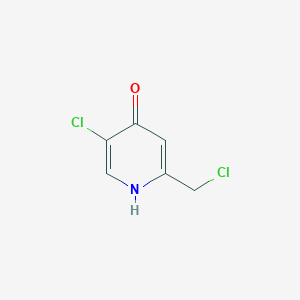![molecular formula C6H7BrN2O B14837337 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole is a heterocyclic compound that features a unique fusion of a furan ring with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted hydrazine with a suitable furan derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: A similar compound with a pyrazole ring but without the fused furan ring.
4-Bromopyrazole: Another related compound with a bromine atom on the pyrazole ring but lacking the methyl and furan components.
Uniqueness
3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
3-bromo-1-methyl-4,6-dihydrofuro[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c1-9-5-3-10-2-4(5)6(7)8-9/h2-3H2,1H3 |
Clave InChI |
QTOLGCFRSYJKLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(COC2)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


